molecular formula C9H9BrClF2NO3 B12306777 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B12306777
M. Wt: 332.52 g/mol
InChI Key: RLLOKMFDLATZCT-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, bromo, difluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenol derivative, followed by the introduction of an amino group through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process, making it feasible for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and difluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromo and difluoro groups, resulting in different chemical and biological properties.

    2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid: Lacks the difluoro groups, affecting its reactivity and interactions.

    2-Amino-3-(3,4-difluorophenyl)propanoic acid: Lacks the bromo and hydroxy groups, altering its chemical behavior.

Uniqueness

The presence of both bromo and difluoro groups in 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride makes it unique compared to similar compounds. These functional groups enhance its reactivity and potential for forming diverse chemical and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9BrClF2NO3

Molecular Weight

332.52 g/mol

IUPAC Name

2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8BrF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H

InChI Key

RLLOKMFDLATZCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Br)O.Cl

Origin of Product

United States

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